1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Overview
Description
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two methoxyphenyl groups attached to a tetramethyldisilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 2-methoxyphenyl lithium with tetramethyldisilane chloride under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The compound’s silicon backbone allows for unique interactions with biological molecules, potentially influencing pathways related to cell signaling and structural integrity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-methoxyphenyl)ethyne
- 1,2-Bis(phenoxy)ethane
- 1,2-Bis(phenylsulfonyl)2-propene
Uniqueness
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is unique due to its tetramethyldisilane backbone, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where traditional organosilicon compounds may not be suitable .
Properties
IUPAC Name |
(2-methoxyphenyl)-[(2-methoxyphenyl)-dimethylsilyl]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2Si2/c1-19-15-11-7-9-13-17(15)21(3,4)22(5,6)18-14-10-8-12-16(18)20-2/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVBFJHBCZGREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Si](C)(C)[Si](C)(C)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461762 | |
Record name | 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332343-84-7 | |
Record name | 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.